molecular formula C13H21N3 B8684062 4-(Aminomethyl)-1-benzylpiperidin-4-amine

4-(Aminomethyl)-1-benzylpiperidin-4-amine

Cat. No. B8684062
M. Wt: 219.33 g/mol
InChI Key: HLGUEFXZWOLTFA-UHFFFAOYSA-N
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Patent
US08039472B2

Procedure details

To a solution of lithium aluminium hydride (1 M in THF, 10.4 ml) in dry diethyl ether (15 ml), cooled to 0° C., under an argon atmosphere is added dropwise 4-amino methyl-1-benzyl-piperidine-4-ylamine (900 mg, 4.18 mmol) in dry diethyl ether (15 ml). The reaction mixture is heated at reflux for 24 h and then cooled to 0° C. Water (0.25 ml) is added followed by a 15% aqueous NaOH (0.25 ml) and then water (0.7 ml). After warming to room temperature MgSO4 (150 mg) is added and stirred for 15 minutes. The solids are removed by suction filtration and the filtrate evaporated to give an oil. The solids are extracted with refluxing diethyl ether (80 ml) using a Soxhlet extractor for 14 hours. The diethyl ether is removed in vacuo and the two oils combined and purified by chromatography on silica eluting with 10-25% 2M ammonia in methanol solution in dichloromethane to give 4-Amino-1-benzyl-piperidine-4-carbonitrile; [M+H]+ 220
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][CH2:8][C:9]1([NH2:22])[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1.[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[NH2:22][C:9]1([C:8]#[N:7])[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1 |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
NCC1(CCN(CC1)CC1=CC=CC=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Five
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The solids are removed by suction filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
The solids are extracted with refluxing diethyl ether (80 ml)
CUSTOM
Type
CUSTOM
Details
for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The diethyl ether is removed in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica eluting with 10-25% 2M ammonia in methanol solution in dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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